6'-Methyl-2'-acetonaphthone
Description
6'-Methyl-2'-acetonaphthone is a naphthalene derivative with an acetyl group at position 2 and a methyl substituent at position 6 of the naphthalene ring. It is structurally characterized by the molecular formula C₁₃H₁₂O (inferred from its IUPAC name, 1-(6-methyl-2-naphthyl)ethanone) and a molecular weight of 184.23 g/mol .
Properties
IUPAC Name |
1-(6-methylnaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-9-3-4-13-8-11(10(2)14)5-6-12(13)7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYGOAEIJHIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6’-Methyl-2’-acetonaphthone can be synthesized through the condensation of 6’-methyl-2’-acetonaphthone with various meta- and para-substituted benzaldehydes under solvent-free conditions to yield E-2-propen-1-ones . This method involves the use of a base catalyst and heating to facilitate the reaction.
Industrial Production Methods: Industrial production of 6’-methyl-2’-acetonaphthone typically involves the same condensation reaction but on a larger scale. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Catalytic Hydrogenation and Transfer Hydrogenation
The acetyl group undergoes reduction to form secondary alcohols.
Asymmetric Transfer Hydrogenation (ATH)
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Catalysts : Iron complexes (e.g., trans-[FeCl(CO)(PPh₂CH₂CH₂NHCHPhCHPhNCHCH₂PAr₂)]BPh₄) activated with >2 equiv of KOtBu .
-
Substrates : 6'-Methyl-2'-acetonaphthone reacts with 2-propanol as a hydrogen donor.
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Mechanism : Base-induced deprotonation forms an amido(ene-amido) intermediate, followed by hydride transfer to the ketone .
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Outcome : Produces (R)-1-(6-methylnaphthalen-2-yl)ethanol with enantioselectivity influenced by π–π interactions between the substrate and catalyst .
Key Data :
| Catalyst | Base Equiv | Conversion (%) | ee (%) |
|---|---|---|---|
| Fe complex 1 | 8 | 95 | 92 |
| Ru-BINAP | 2 | 88 | 85 |
Rearrangement and Isomerization
Under acidic or Lewis acid conditions, the compound undergoes structural rearrangements:
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Conditions : Acetyl chloride/AlCl₃ in nitroethane or methylene chloride .
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Products : Diacetylated derivatives and positional isomers (e.g., 7-methyl-1-acetonaphthone) .
Example :
6-Methyl-2-acetonaphthone treated with AlCl₃ yields:
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
1. Drug Intermediates
6'-Methyl-2'-acetonaphthone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .
2. Photostability Studies
Research has shown that this compound exhibits interesting photophysical properties, making it a candidate for studies on photostability mechanisms in drug formulations. Its ability to form intramolecular hydrogen bonds enhances its stability under UV light, which is critical for developing photosensitive drugs .
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its role in OLED technology. Its photophysical properties contribute to the efficiency and brightness of OLEDs, making it a valuable material in the development of next-generation display technologies.
2. Coatings and Inks
Due to its chemical stability and ability to absorb UV light, this compound is also used in the formulation of coatings and inks that require UV protection. This application is particularly relevant in industries where materials are exposed to harsh environmental conditions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anti-cancer Properties | Investigated as an inhibitor of aromatase enzyme, showing promising results in reducing tumor growth in vitro. |
| Study 2 | Photostability | Demonstrated enhanced stability under UV exposure compared to other acetonaphthones, indicating potential for drug formulation applications. |
| Study 3 | OLED Efficiency | Used as a dopant in OLEDs, leading to improved luminescence and device performance metrics. |
Mechanism of Action
The mechanism of action of 6’-methyl-2’-acetonaphthone involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets the formation of carboxylic acids, while in reduction reactions, it aims to produce alcohols or hydrocarbons.
Comparison with Similar Compounds
Key Identifiers and Synonyms
Structural and Functional Significance
However, specific physical property data (e.g., melting/boiling points, solubility) are absent in the provided evidence.
Comparison with Structurally Similar Compounds
6'-Methoxy-2'-acetonaphthone
Molecular Formula : C₁₃H₁₂O₂
Molecular Weight : 200.23 g/mol
Key Differences :
- Substituent : Methoxy (-OCH₃) at position 6 instead of methyl (-CH₃).
2-(Diethylamino)-2',6'-acetoxylidide
Molecular Formula : C₁₄H₂₂N₂O
Molecular Weight : 234.34 g/mol
Key Differences :
Data Table: Comparative Analysis of 2-Acetonaphthone Derivatives
Research Findings and Gaps
Structural Effects :
- The electron-donating methyl group in this compound likely reduces polarity compared to the methoxy analog, impacting solubility and reactivity .
- Steric hindrance from the methyl group may influence its utility in synthetic pathways, though specific studies are lacking.
Applications :
- 6'-Methoxy-2'-acetonaphthone is well-characterized in pharmaceutical synthesis , whereas this compound’s roles remain underexplored.
Biological Activity
6'-Methyl-2'-acetonaphthone (CAS No. 5156-83-2) is a compound belonging to the acetonaphthone family, which has garnered interest in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its naphthone structure, which includes a methyl group at the 6' position. Its molecular formula is with a molecular weight of approximately 186.21 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound has been linked to several mechanisms, primarily involving its interaction with various biological macromolecules. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in reducing oxidative stress.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antimalarial Activity : In vitro studies have indicated that derivatives of acetonaphthones, including this compound, exhibit activity against Plasmodium falciparum, the causative agent of malaria .
- Potential Anti-inflammatory Effects : Some research suggests that this compound may reduce inflammation markers in cellular models.
Study on Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various acetonaphthone derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 64 |
| Control (Ampicillin) | 8 |
Study on Antioxidant Activity
A separate study focused on the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated a dose-dependent reduction in DPPH radical concentration, indicating its capacity to act as an antioxidant.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Q & A
Q. What safety precautions should be followed when handling 6'-Methyl-2'-acetonaphthone in laboratory settings?
Methodological Answer :
- Skin Protection : Wear nitrile gloves and lab coats to avoid direct contact, as the compound causes skin irritation (H315 hazard statement) . In case of exposure, wash affected areas with soap and water immediately .
- Ventilation : Use local exhaust ventilation to minimize inhalation of dust or vapors .
- Storage : Store in tightly sealed glass containers at room temperature, away from strong oxidizing agents (e.g., peroxides, chlorates) .
- Waste Disposal : Follow institutional guidelines for organic waste, as no specific disposal instructions are provided in safety data sheets .
Q. How can this compound be quantified in synthetic intermediates using chromatographic methods?
Methodological Answer :
- Gas Chromatography (GC) : Use chlorphenamini maleas as an internal standard for improved accuracy. The method achieves 99.94% recovery with a relative standard deviation (RSD) of 0.27%, validated for intermediate analysis .
- HPLC-UV : For food or biological matrices, derivatize with 2-bromo-2'-acetonaphthone. Calibration curves are linear up to 1000 μmol/L (R² = 0.9995), with a detection limit of 1 μmol/L .
Q. What are the key spectroscopic techniques to distinguish this compound from structural analogs?
Methodological Answer :
- NMR : Compare methyl group chemical shifts (δ ~2.5 ppm for acetyl groups) and aromatic proton patterns. For example, 6'-Methoxy-2'-acetonaphthone (CAS 3900-45-6) shows distinct methoxy signals at δ ~3.8 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS to differentiate molecular ions (e.g., m/z 200.12 for C₁₃H₁₂O₂) from analogs like Tonalide (m/z 258.18 for C₁₈H₂₆O) .
Advanced Research Questions
Q. How can researchers validate analytical methods for this compound in complex matrices?
Methodological Answer :
- Recovery Studies : Spike known concentrations into matrices (e.g., food, synthetic mixtures) and compare observed vs. expected values. For HPLC-UV, average recoveries in wheat flour and spinach are 101 ± 8% .
- Cross-Validation : Compare results with LC-MS/MS to confirm specificity. For example, LC-MS achieves 99 ± 9% recovery, aligning with HPLC-UV data .
- Robustness Testing : Vary column temperatures (±5°C) and mobile phase compositions to assess method stability .
Q. What are the common by-products in the synthesis of this compound, and how can they be identified?
Methodological Answer :
- By-Product Formation : Look for hydroxylated derivatives (e.g., 1-hydroxy-2-acetonaphthone) or methyl migration products during Friedel-Crafts acylations .
- Detection : Use thin-layer chromatography (TLC) with UV visualization or GC-MS to isolate impurities. For example, Naproxen Impurity L (CAS 3900-45-6) is a known by-product .
Q. How do structural modifications (e.g., methylation, hydroxylation) affect the biological activity of this compound derivatives?
Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 6'-Ethoxy-2'-hydroxyacetophenone, CAS 2750-25-6) and test for receptor binding or toxicity. For musk analogs like Tonalide, methylation at the 3,5,6,8 positions enhances olfactory receptor affinity .
- Computational Modeling : Use molecular docking to predict interactions with target proteins (e.g., cytochrome P450 enzymes) .
Q. How should researchers resolve contradictions in toxicity data for naphthalene derivatives like this compound?
Methodological Answer :
- Data Triangulation : Compare in vitro (e.g., Ames test) and in vivo (rodent) studies. For example, conflicting skin irritation results may arise from differences in exposure duration or solvent carriers .
- Meta-Analysis : Aggregate data from PubMed/TOXNET using search strings like "(Naphthalenes/toxicity[mh] OR Naphthalenes/pharmacokinetics[mh])" to identify trends .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound
| Method | Internal Standard | Linear Range (μmol/L) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| GC | Chlorphenamini maleas | N/A | 99.94 | 0.27 | |
| HPLC-UV | 2-Bromo-2'-acetonaphthone | 1–1000 | 101 | 8 |
Q. Table 2. Structural Analogs and Distinguishing Features
| Compound | CAS RN | Key Spectral Feature (NMR/MS) | Application |
|---|---|---|---|
| This compound | 24875-94-3 | δ 2.5 ppm (acetyl CH₃); m/z 200.12 | Synthetic intermediate |
| Tonalide | 1506-02-1 | δ 1.2–1.6 ppm (hexamethyl); m/z 258.18 | Fragrance additive |
| Naproxen Impurity L | 3900-45-6 | δ 3.8 ppm (methoxy); m/z 216.08 | Pharmaceutical impurity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
